デシル 2-クロロアセテート

概要

説明

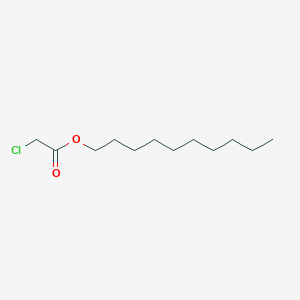

Decyl 2-chloroacetate is a chemical compound with the CAS Number: 6974-05-6 . It has a molecular weight of 234.77 .

Molecular Structure Analysis

Decyl 2-chloroacetate has a linear formula of C12H23ClO2 . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 aliphatic ester .

Physical and Chemical Properties Analysis

科学的研究の応用

医薬品化学

デシル 2-クロロアセテートは、特に幅広い治療用途を持つ複素環式化合物の合成において、医薬品化学において潜在的な可能性を示しています。 これは、VEGFr-2阻害剤、抗がん剤、抗炎症剤、抗結核剤の開発に使用できます .

環境科学

環境科学では、デシル 2-クロロアセテートは、その生分解性と水生生物への毒性の低さのために利用される可能性があります。 これは、環境への影響を軽減するために重要な、顕著な生分解性を示す開裂性界面活性剤の合成の一部になる可能性があります .

工業プロセス

デシル 2-クロロアセテートは、より複雑な化学物質の合成における中間体として使用されるエステルや誘導体の製造など、さまざまな産業プロセスに関与しています。 界面活性剤や乳化剤の製造における役割も注目に値します .

分析化学

分析化学では、デシル 2-クロロアセテートは、機器の校正のための試薬または標準物質として使用できます。 また、他の分析試薬の合成の前駆体としても役立ちます .

生化学

この化合物は、脂肪酸様構造を持つため、脂質代謝と膜生物学の研究に使用できる生化学研究で用途があります。 また、親油性プローブやマーカーの合成にも使用できます .

材料科学

デシル 2-クロロアセテートは、表面特性を変更するために疎水性成分を必要とするポリマーやコーティングなどの新素材の合成に役立つ可能性があります .

Safety and Hazards

生化学分析

Biochemical Properties

Decyl 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between Decyl 2-chloroacetate and esterases results in the formation of decanol and chloroacetic acid. This reaction is crucial in understanding the metabolic pathways and the biochemical behavior of Decyl 2-chloroacetate .

Cellular Effects

Decyl 2-chloroacetate has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Decyl 2-chloroacetate can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of Decyl 2-chloroacetate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, leading to either inhibition or activation of their activity. For instance, Decyl 2-chloroacetate can inhibit the activity of certain esterases, resulting in the accumulation of ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decyl 2-chloroacetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Decyl 2-chloroacetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to Decyl 2-chloroacetate can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Decyl 2-chloroacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For example, high doses of Decyl 2-chloroacetate have been associated with hepatotoxicity and neurotoxicity in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of Decyl 2-chloroacetate in therapeutic applications .

Metabolic Pathways

Decyl 2-chloroacetate is involved in several metabolic pathways. It is metabolized by esterases to produce decanol and chloroacetic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of Decyl 2-chloroacetate with metabolic enzymes is essential for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Decyl 2-chloroacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, Decyl 2-chloroacetate can be transported across cell membranes by specific transporters, leading to its distribution in various tissues and organs .

Subcellular Localization

Decyl 2-chloroacetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, Decyl 2-chloroacetate may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular metabolism and function .

特性

IUPAC Name |

decyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAYVQKPZABXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281788 | |

| Record name | decyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-05-6 | |

| Record name | NSC23052 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | decyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Decyl 2-chloroacetate in the synthesis of Ethonium?

A1: Decyl 2-chloroacetate serves as a crucial intermediate in the three-stage synthesis of Ethonium []. The researchers investigated and optimized the preparation of Decyl 2-chloroacetate to improve the overall yield of the final drug product.

Q2: Can you provide details on the optimized synthesis of Decyl 2-chloroacetate mentioned in the paper?

A2: Unfortunately, while the abstract mentions that the stage for preparation of Decyl 2-chloroacetate was investigated and optimal conditions were determined, the specific details of this optimization are not provided in the abstract []. A full-text analysis would be necessary to gain insights into the reaction conditions, reagents, and yields achieved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)